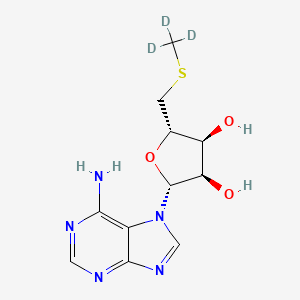

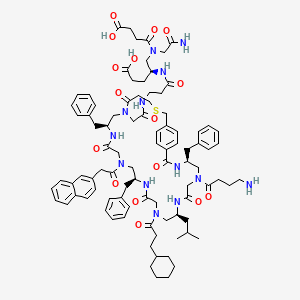

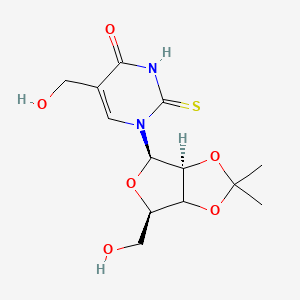

![molecular formula C17H10F4N6 B15140932 N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)

N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Transforming growth factor beta is a multifunctional cytokine that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. It is a member of the transforming growth factor beta superfamily, which includes several other growth factors. Transforming growth factor beta is involved in various physiological processes, including embryonic development, tissue homeostasis, and immune regulation. It is also implicated in pathological conditions such as cancer, fibrosis, and inflammatory diseases .

Méthodes De Préparation

Transforming growth factor beta is typically produced through recombinant DNA technology. The gene encoding transforming growth factor beta is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as affinity chromatography .

In industrial settings, transforming growth factor beta can be produced in large quantities using bioreactors. The process involves optimizing the culture conditions, such as temperature, pH, and nutrient supply, to maximize protein yield. The protein is then harvested and purified to obtain the final product .

Analyse Des Réactions Chimiques

Transforming growth factor beta undergoes several types of chemical reactions, including phosphorylation, ubiquitination, and proteolytic cleavage.

Proteolytic Cleavage: Transforming growth factor beta is synthesized as a latent precursor that requires proteolytic cleavage to become active.

Common reagents used in these reactions include kinases for phosphorylation, ubiquitin ligases for ubiquitination, and proteases for cleavage. The major products formed from these reactions are phosphorylated SMAD proteins, ubiquitinated receptors, and active transforming growth factor beta .

Applications De Recherche Scientifique

Transforming growth factor beta has numerous applications in scientific research:

Chemistry: It is used to study signaling pathways and protein interactions.

Biology: Transforming growth factor beta is essential for understanding cellular processes such as differentiation, proliferation, and apoptosis.

Medicine: It is a target for therapeutic interventions in diseases such as cancer, fibrosis, and inflammatory disorders. .

Mécanisme D'action

Transforming growth factor beta exerts its effects by binding to specific receptors on the cell surface, known as transforming growth factor beta receptors type I and type II. Upon ligand binding, these receptors form a complex that activates receptor-regulated SMAD proteins through phosphorylation. The phosphorylated SMAD proteins then form a complex with SMAD4 and translocate to the nucleus, where they regulate the transcription of target genes .

In addition to the SMAD pathway, transforming growth factor beta can activate non-SMAD signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. These pathways contribute to the diverse biological effects of transforming growth factor beta .

Comparaison Avec Des Composés Similaires

Transforming growth factor beta is part of a larger family of growth factors, including bone morphogenetic proteins, growth differentiation factors, and activins. While these compounds share structural similarities, they have distinct biological functions:

Bone Morphogenetic Proteins: Primarily involved in bone and cartilage development.

Growth Differentiation Factors: Regulate various developmental processes.

Activins: Play roles in reproductive physiology and inflammation

Transforming growth factor beta is unique in its ability to regulate a wide range of cellular processes and its involvement in both physiological and pathological conditions. This versatility makes it a critical target for therapeutic interventions .

Propriétés

Formule moléculaire |

C17H10F4N6 |

|---|---|

Poids moléculaire |

374.29 g/mol |

Nom IUPAC |

N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C17H10F4N6/c18-10-8-22-6-5-11(10)25-15-9-4-7-23-14(9)26-16(27-15)12-2-1-3-13(24-12)17(19,20)21/h1-8H,(H2,22,23,25,26,27) |

Clé InChI |

KNTWBIUWHSYQJE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC(=C1)C(F)(F)F)C2=NC3=C(C=CN3)C(=N2)NC4=C(C=NC=C4)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

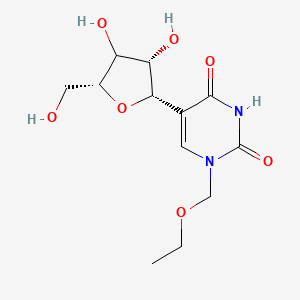

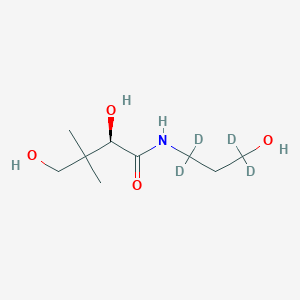

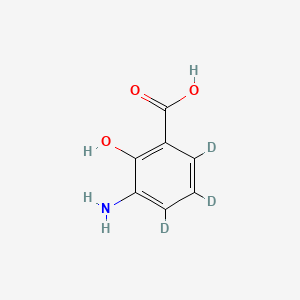

![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)

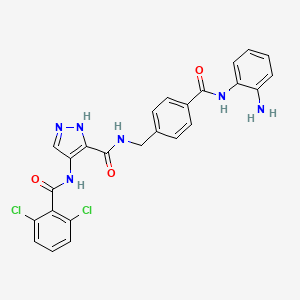

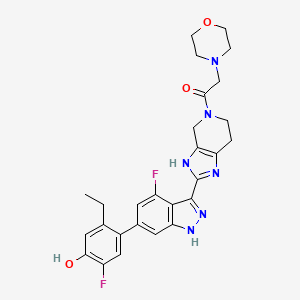

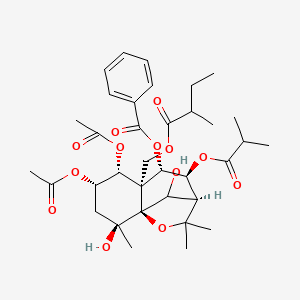

![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)

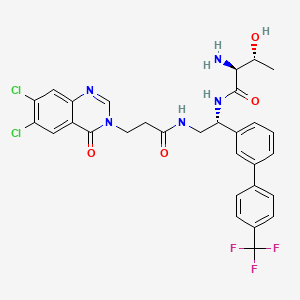

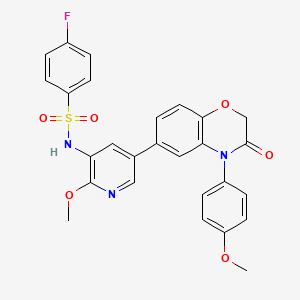

![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)